3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and automated synthesis platforms. These methods allow for better control over reaction parameters and can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the phenylthio group or other substituents on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-25-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIXKQYGLMXVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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